molecular formula C16H14BrFO3 B2658994 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 872183-24-9

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2658994
CAS No.: 872183-24-9
M. Wt: 353.187
InChI Key: SDZOUZFPLXOTSY-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrFO3 It is a derivative of benzaldehyde, featuring bromine, ethoxy, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps:

    Ethoxylation: The addition of an ethoxy group to the benzaldehyde.

    Fluorobenzylation: The attachment of a fluorobenzyl group to the benzaldehyde.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation might involve the use of ethyl alcohol and a base, while fluorobenzylation could be carried out using 4-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
  • 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
  • Ethyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the specific combination of bromine, ethoxy, and fluorobenzyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted research applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-2-20-15-7-12(9-19)14(17)8-16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOUZFPLXOTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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